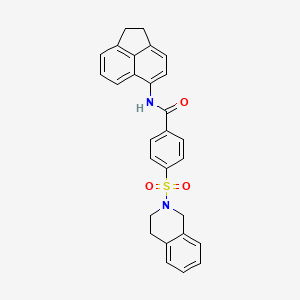

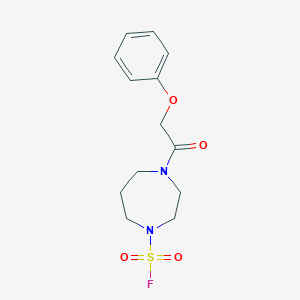

2-(((3-(3,5-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-异戊基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In the first paper, a series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for antitumor activity. The synthesis involved the creation of 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide and related compounds, which demonstrated significant antitumor activity, surpassing the positive control 5-FU in some cases . The second paper describes the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. The process included cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide, leading to various derivatives with confirmed purity and structure through chromatography and spectroscopy techniques . The third paper reports the synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinylpiperidinyl moiety, which showed promising antibacterial and antifungal activities. The structures were characterized by NMR and HRMS, with one compound further confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic methods. Infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy were employed to establish the structures of the derivatives in the second paper . Similarly, the third paper utilized 1H NMR, 13C NMR, and HRMS spectra for structural characterization, with single-crystal X-ray diffraction providing additional confirmation for one of the compounds . These analyses are crucial for confirming the successful synthesis of the desired compounds and for subsequent biological evaluations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization reactions, which are fundamental in forming the quinazolinone and oxadiazole rings. The first paper likely involved thioetherification and amide formation reactions to create the 3-benzyl-quinazolinone derivatives . The second paper detailed cyclization reactions with carbohydrazide groups to produce the oxadiazole derivatives . These reactions are key steps in constructing the complex molecular architecture of the target compounds, which are designed to interact with biological targets such as enzymes or receptors.

Physical and Chemical Properties Analysis

While the provided abstracts do not give detailed information on the physical and chemical properties of the synthesized compounds, such properties are typically inferred from the molecular structure and confirmed through experimental techniques like melting point determination and thin-layer chromatography, as mentioned in the second paper . These properties are important for understanding the stability, solubility, and reactivity of the compounds, which in turn affect their biological activity and potential as pharmaceutical agents.

科学研究应用

抗肿瘤活性

一系列 3-苄基取代的-4(3H)-喹唑啉酮显示出显着的体外抗肿瘤活性,某些化合物显示出广谱抗肿瘤活性,其效力比对照 5-FU 高 1.5-3.0 倍。分子对接研究表明与已知抑制剂相似的结合模式,突出了它们通过抑制特定激酶在癌症治疗中的潜力 (Ibrahim A. Al-Suwaidan 等,2016)。

抗菌和抗惊厥活性

合成了新的硫代恶唑啉酮衍生物,并评估了其抗菌和抗惊厥活性。一些化合物对革兰氏阳性和革兰氏阴性菌均表现出广谱活性,以及有效的抗惊厥活性,表明它们在治疗感染和癫痫发作中的用途 (A. Rajasekaran 等,2013)。

抗增殖和抗菌活性

1,3,4-恶二唑 N-曼尼希碱基对各种病原菌和酵母样真菌白色念珠菌表现出显着的体外抑制活性。此外,它们对多种癌细胞系表现出抗增殖活性,表明它们作为癌症和感染治疗的双功能剂的潜力 (L. H. Al-Wahaibi 等,2021)。

热物理性质

某些 1,3,4-恶二唑衍生物的热物理表征揭示了结构修饰如何影响热力学参数,如吉布斯能、焓和活化熵。这项研究为这些化合物在各种溶剂中的开发提供了有价值的数据 (D. R. Godhani 等,2013)。

镇痛和抗炎活性

一项研究合成了新的 1,3,4-恶二唑衍生物,与喹唑啉-4-酮部分相连,并评估了它们的镇痛和抗炎活性。一些衍生物表现出有效的活性,表明它们在疼痛和炎症管理中的有效性 (D. Dewangan 等,2016)。

VEGFR2 抑制剂

合成了含 1,3,4-恶二唑骨架的一系列 4-烷氧基喹唑啉衍生物,并测试了其对癌细胞系的抑制活性。一种化合物特别显示出有效的抑制活性,并且优于对照药物蒂沃扎尼,突出了其作为抗癌剂的潜力 (方乔等,2015)。

属性

IUPAC Name |

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-15(2)9-10-28-23(29)19-7-5-6-8-20(19)25-24(28)33-14-21-26-22(27-32-21)16-11-17(30-3)13-18(12-16)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDQXJWAUNYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)